Nadolol
Overview
Description
Scientific Research Applications
Nadolol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-adrenergic antagonists . In biology, this compound is used to investigate the physiological effects of beta-blockers on various biological systems . In medicine, it is extensively studied for its therapeutic effects on cardiovascular diseases, migraine prevention, and cirrhosis complications . In industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Target of Action
Nadolol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 and beta-2 adrenergic receptors . These receptors are predominantly located in the heart and blood vessels .
Mode of Action
This compound works by competitively blocking the response to beta-1 and beta-2 adrenergic stimulation . When these receptors are blocked, it inhibits the effects of catecholamines (hormones produced by the adrenal glands), leading to a decrease in heart rate and blood pressure . This interaction results in decreased strength and speed of heart contractions, as well as the speed of relaxation and conduction .
Biochemical Pathways
The antagonism of beta-1 and beta-2 adrenoceptors by this compound affects several biochemical pathways. In the heart, it inhibits the cyclic AMP signalling pathway, which decreases the strength and speed of contractions . In the smooth muscle cells of the vasculature, it inhibits their relaxation, leading to an increase in peripheral vascular resistance . In the juxtaglomerular apparatus of the kidney, it inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine . In the liver and skeletal muscle, it inhibits glycogenolysis .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a long duration of action as it is usually taken once daily . It has a wide therapeutic index as patients start at doses of 40mg daily but may be increased to doses as high as 240mg daily .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and blood pressure . By blocking the beta receptors in the heart, it causes the heart to beat more slowly . This leads to a decrease in the work of the heart and the oxygen demand of the heart .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, abrupt discontinuation of this compound may lead to exacerbation of ischemic heart disease . The choice of a beta-blocking drug like this compound should be based on a knowledge of the pharmacodynamic and pharmacokinetic properties of the different beta-blocking drugs, and a careful consideration of how such properties can best be applied to benefit the individual patient .
Safety and Hazards
Nadolol is generally safe for use but it does have some side effects. Common side effects include numbness or cold feeling in your hands or feet, dizziness, feeling tired, upset stomach, vomiting, diarrhea, constipation, vision problems, or mood changes, confusion, memory problems . It is contraindicated in asthma, chronic obstructive pulmonary disease (COPD), cardiogenic shock, decompensated heart failure, or if your heart cannot pump blood properly .
Biochemical Analysis
Biochemical Properties
Nadolol plays a significant role in biochemical reactions by interacting with beta-adrenergic receptors. It is a non-selective beta-blocker, meaning it binds to both beta-1 and beta-2 adrenergic receptors . By blocking these receptors, this compound inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and blood pressure . This compound does not possess intrinsic sympathomimetic or membrane-stabilizing activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces heart rate and myocardial contractility by blocking beta-1 adrenergic receptors . This leads to a decrease in cardiac output and oxygen demand . In vascular smooth muscle cells, this compound blocks beta-2 adrenergic receptors, resulting in vasoconstriction and increased peripheral resistance . Additionally, this compound can influence cell signaling pathways by inhibiting cyclic AMP production, which is crucial for various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by antagonizing beta-adrenergic receptors. This inhibition prevents the activation of the cyclic AMP signaling pathway, which is responsible for mediating the effects of catecholamines . By blocking beta-1 receptors in the heart, this compound decreases the strength and speed of cardiac contractions . In the kidneys, it inhibits the release of renin, reducing the production of angiotensin II and aldosterone, which are involved in blood pressure regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action, with a half-life ranging from 14 to 24 hours . Studies have shown that this compound maintains its efficacy over extended periods, making it suitable for once-daily dosing . Long-term studies in vitro and in vivo have demonstrated that this compound does not undergo significant degradation and retains its pharmacological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound can lead to bradycardia, hypotension, and other cardiovascular complications . Studies have also shown that this compound’s beta-blocking potency is dose-dependent, with higher doses resulting in more pronounced effects .
Metabolic Pathways
This compound is unique among beta-blockers as it is not metabolized by the liver and is excreted unchanged in the urine . This characteristic minimizes the risk of drug interactions and makes this compound suitable for patients with hepatic impairment . The primary route of elimination is renal, and the drug’s pharmacokinetics can be affected by renal function .
Transport and Distribution
This compound is distributed throughout the body, with a volume of distribution of approximately 2 L/kg . It is about 30% bound to plasma proteins, primarily alpha-1-acid glycoprotein . This compound’s distribution is influenced by its hydrophilic nature, which limits its ability to cross the blood-brain barrier . This property reduces the likelihood of central nervous system side effects .
Subcellular Localization
This compound does not undergo significant subcellular localization due to its hydrophilic nature . It primarily exerts its effects at the cell surface by binding to beta-adrenergic receptors .
Preparation Methods
Nadolol can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dihydroxynaphthalene with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Nadolol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Comparison with Similar Compounds
Nadolol is often compared with other beta-blockers such as propranolol, atenolol, and metoprolol . Unlike propranolol, which is also a non-selective beta-blocker, this compound has a longer duration of action and is excreted unchanged in the urine . Atenolol and metoprolol are selective beta-1 adrenergic antagonists, which means they primarily affect the heart and have fewer side effects on the lungs compared to this compound . This compound’s unique properties, such as its long half-life and non-selective nature, make it suitable for specific clinical applications where prolonged beta-blockade is desired .
Properties
IUPAC Name |
(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-UCWKZMIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L | |
Record name | SID855594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release., Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions. | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white, crystalline powder | |
CAS No. |
220045-89-6, 42200-33-9 | |
Record name | Nadolol [USAN:INN:JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896 | |
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Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
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Record name | nadolol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758430 | |
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Record name | Nadolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |
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Record name | NADOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V | |
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Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124-130, 124-136 °C, 124 - 136 °C | |
Record name | Nadolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NADOLOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nadolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.